Given the lack of public information, it is possible that N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is either:
To find more information, you can try the following strategies:
The quinoxalin-2-amine scaffold is present in various bioactive molecules []. Considering this, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine could be a potential candidate for research in various areas like:
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is a chemical compound characterized by the molecular formula C₁₃H₁₅Cl₂N₃O₂S and a molecular weight of 348.25 g/mol. This compound is notable for its structural features, including a tert-butyl group, dichloro substituents at the 6 and 7 positions, and a methylsulfonyl group at the 3 position of the quinoxaline ring. Its IUPAC name reflects these structural characteristics, emphasizing its unique arrangement of atoms that contribute to its biological activity and potential applications in medicinal chemistry .
There is no scientific literature available on the mechanism of action for this specific compound.
The chemical reactivity of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is influenced by its functional groups. The presence of the methylsulfonyl group allows for sulfonamide formation, which can be utilized in various organic reactions. Additionally, the dichloro groups can participate in nucleophilic substitution reactions, making this compound versatile for further chemical modifications or derivatizations .
This compound acts as a glucagon-like peptide-1 receptor agonist, showing significant biological activity by modulating insulin secretion and glucose metabolism. In studies, it has demonstrated an effective inhibition of forskolin-induced cyclic adenosine monophosphate accumulation in BHK cells expressing recombinant human receptors, with an EC50 value of 101 nM. This positions it as a potential therapeutic candidate for diabetes management due to its ability to enhance insulin sensitivity and promote weight loss .
The synthesis of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine typically involves multi-step organic reactions. Common methods include:
These methods can vary based on the desired purity and yield, often requiring optimization for specific laboratory conditions .
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has several applications in pharmaceutical research:
Interaction studies have shown that N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine interacts specifically with glucagon-like peptide receptors. These interactions are crucial for understanding its mechanism of action and potential side effects. Research indicates that this compound can influence downstream signaling pathways related to glucose homeostasis and insulin sensitivity .
Several compounds exhibit structural or functional similarities to N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-tert-butyl-6-chloroquinoxalin-2-amine | Lacks methylsulfonyl group | Potentially similar receptor activity |
N-(tert-butyl)-6-bromoquinoxalin-2-amine | Bromine instead of chlorine | Different receptor interaction profile |
N-(tert-butyl)-3-methylsulfonylquinoxalin | No dichloro substituents | May exhibit altered biological activity |
These compounds highlight the uniqueness of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine due to its specific combination of functional groups that enhance its efficacy as a therapeutic agent while providing distinct pathways for further research .
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